molecular formula C13H16Cl2N2O3S B5725286 1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine

1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine

Cat. No. B5725286
M. Wt: 351.2 g/mol
InChI Key: LXIGJXLXAXIJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine, also known as DASPP, is a chemical compound that has been widely studied for its potential therapeutic uses. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine is not yet fully understood. However, it is believed to modulate the activity of various neurotransmitters and receptors in the central nervous system. This compound has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, this compound has been shown to reduce the levels of oxidative stress markers and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine offers several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined using various spectroscopic techniques. This compound has also been found to be stable under various experimental conditions. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine. One potential area of research is the development of novel formulations and delivery methods to improve its bioavailability and efficacy. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Furthermore, the potential use of this compound as a diagnostic tool for various diseases warrants further investigation. Overall, the study of this compound holds great promise for the development of new therapeutic agents with potential applications in various fields of medicine.

Synthesis Methods

1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperazine followed by acylation with propionic anhydride. The final product is obtained through purification and isolation processes. The purity of the final product can be determined using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential use in the treatment of cancer, epilepsy, and Parkinson's disease.

properties

IUPAC Name

1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-2-13(18)16-5-7-17(8-6-16)21(19,20)12-9-10(14)3-4-11(12)15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIGJXLXAXIJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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